3-(4-Methylpiperazin-1-yl)pyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-8-12-3-2-9(10)11/h2-3,8H,4-7H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRXCXCRVBXXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 4 Methylpiperazin 1 Yl Pyridin 4 Amine
Retrosynthetic Analysis of the 3-(4-Methylpiperazin-1-yl)pyridin-4-amine Scaffold
A retrosynthetic approach to this compound suggests several key disconnections. The primary disconnection is at the C3-N bond of the pyridine (B92270) ring, separating the 4-aminopyridine (B3432731) core from the N-methylpiperazine moiety. This leads to two main synthetic precursors: a 3-halo-4-aminopyridine (or a related derivative with a suitable leaving group at the 3-position) and N-methylpiperazine.
Another strategic disconnection can be made at the C4-N bond, envisioning a 3-(4-methylpiperazin-1-yl)pyridine intermediate that can be subsequently aminated at the C4 position. A third possibility involves disconnecting the N-methyl bond of the piperazine (B1678402) ring, suggesting a final methylation step on a piperazinylpyridine precursor.
Classical and Contemporary Approaches to Pyridine Functionalization
The functionalization of the pyridine ring is central to the synthesis of the target molecule. This involves the introduction of both the amine group at the C4 position and the N-methylpiperazine moiety at the C3 position.
Strategies for Amine Introduction at the Pyridine Ring
Introducing an amino group at the C4 position of a pyridine ring can be challenging due to the electron-deficient nature of the ring. However, several methods have been developed to achieve this transformation.
One common approach involves the nucleophilic substitution of a leaving group, such as a halogen, at the C4 position. For instance, 4-chloropyridine (B1293800) derivatives can react with ammonia (B1221849) or an ammonia equivalent to yield the corresponding 4-aminopyridine. A patent describes a method for synthesizing 3,4-diaminopyridine (B372788) from 4-methoxypyridine, which involves nitration, reaction with ammonia water, and subsequent hydrogenation. google.com
Direct C-H amination of pyridines is a more atom-economical approach. nih.gov Recent advancements have focused on achieving C4-selectivity. nih.govresearchgate.net One reported method for C4-selective amination of pyridines proceeds through 4-pyridyl pyridinium (B92312) salt intermediates, which then react with aqueous ammonia. nih.gov Another strategy utilizes phosphonium (B103445) salt intermediates to facilitate C-N bond formation. chemrxiv.org Hypervalent iodine reagents have also been employed for the direct C-H amination of heteroarenes, providing access to C4-amination products. chemrxiv.org
Below is a table summarizing various strategies for introducing an amine group at the C4 position of a pyridine ring:
| Method | Reagents/Conditions | Key Features | Reference(s) |
| Nucleophilic Aromatic Substitution | 4-halopyridine, Ammonia or equivalent | Classical and widely used method. | google.com |
| Direct C-H Amination via Pyridinium Salts | Pyridine, External Pyridine Reagents, Aqueous Ammonia | Achieves C4-selectivity through electronic tuning. | nih.gov |
| Phosphine-Mediated Amination | Phosphonium Salt Intermediates | Allows for a broad scope of amine coupling partners. | chemrxiv.org |
| Hypervalent Iodine-Mediated Amination | Bispyridine-ligated I(III)-reagent | Enables direct C-H amination at both C2 and C4 positions. | chemrxiv.org |
Methods for Piperazine Moiety Incorporation and Alkylation
The incorporation of the piperazine moiety onto the pyridine ring is typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The subsequent N-alkylation of the piperazine ring is also a critical step.
Incorporation of the Piperazine Moiety:
A common method involves the reaction of a 3-halopyridine derivative with piperazine. This can be followed by N-alkylation to introduce the methyl group. Alternatively, N-methylpiperazine can be directly coupled with the pyridine scaffold. The piperazine ring is a common motif in drug discovery, and its incorporation can significantly impact the pharmacokinetic properties of a molecule. nih.govrsc.orgwikipedia.org
N-Alkylation of Piperazine:
The N-monoalkylation of piperazine can be challenging due to the potential for dialkylation. google.com One approach to achieve mono-alkylation is through the use of N-acetylpiperazine, which is alkylated and then hydrolyzed. researchgate.net Another method involves the alkylation of monopiperazinium salts. google.com Reductive amination is another effective technique for N-alkylation. nih.gov
The following table outlines methods for piperazine incorporation and alkylation:
| Method | Reagents/Conditions | Key Features | Reference(s) |
| Nucleophilic Substitution | 3-halopyridine, Piperazine/N-methylpiperazine | A straightforward method for C-N bond formation. | nih.gov |
| Reductive Amination | Piperazine, Aldehyde/Ketone, Reducing Agent | A versatile method for N-alkylation. | nih.gov |
| Alkylation of N-Acetylpiperazine | N-acetylpiperazine, Alkyl Halide, followed by Hydrolysis | A two-step process to achieve mono-alkylation. | researchgate.net |
| Alkylation of Monopiperazinium Salts | Monopiperazinium salt, Alkylating agent | Provides good yields of N-monoalkylated piperazine. | google.com |
Exploration of Novel Synthetic Routes and Catalytic Systems
Modern synthetic chemistry offers a range of advanced techniques for the construction of molecules like this compound, with a focus on efficiency and sustainability.
Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Metal-catalyzed cross-coupling reactions have become indispensable tools for forming C-N bonds. nih.govresearchgate.net The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is widely used for the formation of C-N bonds between aryl halides and amines. acsgcipr.orglibretexts.org It offers a broad substrate scope and is applicable to the synthesis of aminopyridines. nih.govresearchgate.netacs.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orglibretexts.org
Ullmann Condensation: This copper-catalyzed reaction is another important method for C-N bond formation. wikipedia.org While it often requires higher temperatures than the Buchwald-Hartwig amination, recent developments have led to milder reaction conditions. wikipedia.orgacs.orgresearchgate.net The use of specific ligands can enhance the efficiency of the Ullmann reaction. tandfonline.comhynu.cn
This table compares the Buchwald-Hartwig amination and Ullmann condensation for C-N bond formation:
| Reaction | Catalyst | Typical Substrates | Key Advantages | Reference(s) |
| Buchwald-Hartwig Amination | Palladium | Aryl/heteroaryl halides, amines | Broad substrate scope, milder conditions. | acsgcipr.orglibretexts.orgacs.org |
| Ullmann Condensation | Copper | Aryl halides, amines | Uses a more abundant and less expensive metal catalyst. | wikipedia.orgacs.orgresearchgate.net |
Green Chemistry Principles in the Synthesis of Related Pyridinamines
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve efficiency. rasayanjournal.co.innih.govrsc.org
Key green chemistry approaches include:
Multicomponent Reactions: These reactions combine three or more starting materials in a single step, leading to increased efficiency and reduced waste. acs.orgacs.orgnih.govresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating. nih.govresearchgate.net
Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key aspect of green chemistry. rasayanjournal.co.in
Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, can improve reaction efficiency and reduce waste. acs.org
The application of these principles can lead to more sustainable and economical synthetic routes for pyridinamines and related heterocyclic compounds. researchgate.netresearchgate.net
Optimization of Reaction Conditions and Process Scalability
The efficiency and scalability of the synthesis are critically dependent on the optimization of each reaction step. Key parameters for the nucleophilic aromatic substitution and the subsequent reduction have been extensively studied in analogous systems to maximize yield, purity, and throughput.
Nucleophilic Aromatic Substitution (SNAr) Step:
Choice of Leaving Group: In SNAr reactions on activated aryl systems, the choice of the halide leaving group is important. The typical reactivity order is F > Cl > Br > I. nih.gov Therefore, 3-fluoro-4-nitropyridine (B80604) is often the preferred substrate over its chloro-analogue, as the highly electronegative fluorine atom strongly activates the ring for nucleophilic attack and is a better leaving group in this context. nih.gov
Solvent Selection: The reaction is typically performed in polar aprotic solvents that can solvate the intermediate Meisenheimer complex and facilitate the reaction. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are common choices that have been shown to be effective. researchgate.netnih.gov
Base: A base is required to neutralize the hydrohalic acid (e.g., HF or HCl) formed during the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) are frequently used. Organic bases like diisopropylethylamine (DIEA) or Tris base can also be employed, particularly under milder conditions. nih.gov
Temperature and Reaction Time: These reactions often require elevated temperatures to proceed at a reasonable rate, with temperatures ranging from 80 °C to 120 °C being typical. Reaction times are monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion, which can range from a few hours to over 18 hours. researchgate.net
Catalysis: In some cases, a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide, may be added to improve the reaction rate and yield, especially when dealing with less reactive substrates.
Nitro Group Reduction Step:
The conversion of the intermediate 3-(4-methylpiperazin-1-yl)-4-nitropyridine to the final 4-amino product is another critical transformation.
Methodology: Catalytic hydrogenation is a clean and high-yielding method for this reduction. Palladium on carbon (Pd/C) is a common catalyst, used under an atmosphere of hydrogen gas in a solvent like methanol (B129727) or ethanol. rsc.orgresearchgate.net Alternative chemical reduction methods include the use of metals in acidic media (e.g., iron in acetic acid, or tin(II) chloride).
Process Scalability:
For large-scale production, considerations shift towards cost, safety, and operational efficiency.
Purification: On a large scale, chromatographic purification is often avoided due to cost and solvent waste. The development of reaction conditions that yield a product of high purity, which can be isolated by simple recrystallization or precipitation, is a key goal for scalability. nih.gov
Reagent Selection: The use of inexpensive and readily available starting materials and reagents is paramount. For example, 4-chloro-3-nitropyridine (B21940) might be chosen over the fluoro analogue if cost is a driving factor, despite potentially requiring more forcing reaction conditions.
Thermal Safety: The nitration and SNAr reactions can be exothermic. Careful control of reaction temperature and addition rates is crucial on a large scale to prevent thermal runaways.
The table below summarizes typical optimized conditions for the SNAr step based on analogous reactions found in the literature.
| Parameter | Optimized Condition | Rationale |
| Substrate | 3-Fluoro-4-nitropyridine | Fluoride is an excellent leaving group in SNAr, leading to faster reaction rates and potentially milder conditions. nih.gov |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates intermediates and reagents. researchgate.netnih.gov |
| Base | Potassium Carbonate (K₂CO₃) | An inexpensive and effective inorganic base for neutralizing the acid byproduct. |
| Temperature | 100-120 °C | Provides sufficient thermal energy to overcome the activation barrier, ensuring a reasonable reaction rate. |
| Monitoring | HPLC / TLC | Allows for precise determination of reaction completion, preventing the formation of byproducts from prolonged heating. |
Characterization of Precursor Compounds and Synthetic Intermediates
The unambiguous identification and purity assessment of all starting materials and intermediates are essential for a successful synthesis. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed for this purpose.
Precursor: 1-Methylpiperazine
This commercially available nucleophile is a key building block. Its purity should be confirmed before use.
| Property | Data |
| Molecular Formula | C₅H₁₂N₂ |
| Molecular Weight | 100.16 g/mol |
| Appearance | Clear, colorless to light yellow liquid. nih.gov |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet) and the two sets of non-equivalent methylene (B1212753) protons on the piperazine ring (triplets or multiplets). nih.govchemicalbook.com |
| MS (EI) | Characteristic peaks at m/z = 100 (M⁺), 58, 43, 56, 44. nih.gov |
Precursor: 3-Halo-4-nitropyridines
These compounds are the electrophilic backbone of the synthesis. Both fluoro and chloro derivatives are commonly used.
| Property | 3-Fluoro-4-nitropyridine | 4-Chloro-3-nitropyridine |
| Molecular Formula | C₅H₃FN₂O₂ | C₅H₃ClN₂O₂ |
| Molecular Weight | 142.09 g/mol chemimpex.com | 158.54 g/mol nih.gov |
| CAS Number | 13505-01-6 chemimpex.com | 13091-23-1 sigmaaldrich.com |
| Appearance | Yellow to pale brown solid or liquid. chemimpex.com | Solid. sigmaaldrich.com |
| Characterization | The presence and position of the fluoro and nitro groups can be confirmed by ¹H, ¹³C, and ¹⁹F NMR, showing characteristic shifts and coupling patterns for the aromatic protons. | The presence and position of the chloro and nitro groups can be confirmed by ¹H and ¹³C NMR, showing characteristic shifts for the aromatic protons. |
Synthetic Intermediate: 3-(4-Methylpiperazin-1-yl)-4-nitropyridine
This compound is the direct product of the SNAr reaction and the immediate precursor to the final product. Its correct formation and purity are critical.
| Property | Expected Data |
| Molecular Formula | C₁₀H₁₄N₄O₂ |
| Molecular Weight | 222.24 g/mol |
| Appearance | Expected to be a crystalline solid, likely yellow or orange due to the nitropyridine chromophore. |
| ¹H NMR | Expected to show signals for the three protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro group and electron-donating piperazine group. Signals for the piperazine ring protons and a singlet for the N-methyl group would also be present. |
| ¹³C NMR | Expected to show ten distinct carbon signals corresponding to the pyridine ring, the piperazine ring, and the methyl group. |
| MS (ESI) | A prominent peak at m/z = 223.1 [M+H]⁺ would confirm the molecular weight. |
Design and Synthesis of Structural Analogues and Derivatives of 3 4 Methylpiperazin 1 Yl Pyridin 4 Amine
Systematic Modification Strategies for Pyridine (B92270) Ring Substituents
Systematic modification of the pyridine ring in 3-(4-methylpiperazin-1-yl)pyridin-4-amine is a key strategy to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. Structure-activity relationship (SAR) studies on related substituted aminopyridines have demonstrated that the nature and position of substituents on the pyridine ring can significantly impact potency and selectivity. nih.govbiorxiv.org
One common approach involves the introduction of various substituents at the 2, 5, and 6-positions of the pyridine ring. For instance, the synthesis of polysubstituted pyridines can be achieved through multi-step reaction sequences starting from readily available pyridine precursors. nih.gov These modifications can range from the introduction of small alkyl or halo groups to more complex aryl or heteroaryl moieties. The electronic effects of these substituents can alter the pKa of the 4-amino group, which may be crucial for target binding. biorxiv.org
The following table illustrates potential modifications to the pyridine ring based on established synthetic methodologies for substituted pyridines.
| Position of Substitution | Type of Substituent | Potential Synthetic Method |
| 2-position | Halogen (e.g., Cl, Br) | Sandmeyer reaction from a 2-aminopyridine (B139424) precursor |
| 5-position | Alkyl, Aryl | Suzuki or Stille coupling of a 5-halopyridine intermediate |
| 6-position | Amino, Alkoxy | Nucleophilic aromatic substitution on a 6-halopyridine |
These modifications allow for a fine-tuning of the molecule's properties. For example, the introduction of an electron-withdrawing group at the 5-position could decrease the basicity of the 4-amino group, while an electron-donating group could increase it.
Variations within the Piperazine (B1678402) Moiety
The piperazine moiety offers a rich canvas for structural diversification, with modifications possible at both the nitrogen and carbon atoms of the ring.
The secondary amine of the piperazine ring (in the demethylated analogue) is a prime site for modification. N-alkylation and N-acylation are straightforward and widely used methods to introduce a variety of functional groups. researchgate.netresearchgate.net Direct alkylation of the piperazine nitrogen can be achieved using alkyl halides, often in the presence of a base to scavenge the resulting acid. researchgate.net Reductive amination is another powerful technique, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov
The table below summarizes common N-alkylation and N-acylation reactions applicable to the piperazine ring.
| Reaction Type | Reagents | Resulting Functional Group |
| N-Alkylation | Alkyl halide, base | N-Alkyl |
| Reductive Amination | Aldehyde/Ketone, reducing agent | N-Alkyl |
| N-Acylation | Acyl chloride/anhydride, base | N-Acyl (Amide) |
| N-Arylation | Aryl halide, catalyst (e.g., Pd, Ni) | N-Aryl |
To reduce the conformational flexibility of the piperazine ring and potentially enhance binding affinity and selectivity, conformationally restricted analogues can be synthesized. This can be achieved by introducing rigidifying elements, such as bicyclic structures or gem-disubstitution on the piperazine ring. For example, the synthesis of bridged piperazine derivatives can lock the ring into a specific chair or boat-like conformation. While specific examples for the title compound are not prevalent, general methods for the synthesis of such constrained diamines are documented in the chemical literature.
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are advanced strategies in drug design that involve replacing a core structural motif with a different one that retains similar biological activity. cambridgemedchemconsulting.comu-tokyo.ac.jpdrughunter.com For this compound, this could involve replacing the 4-aminopyridine (B3432731) core with other heterocyclic systems that can present the piperazine moiety in a similar spatial orientation.
Bioisosteric replacement of the pyridine ring could involve substituting it with other six-membered heterocycles like pyrimidine (B1678525) or pyridazine, or even five-membered rings such as pyrazole (B372694) or imidazole. u-tokyo.ac.jp The choice of bioisostere is guided by considerations of electronics, sterics, and hydrogen bonding patterns. For instance, replacing the pyridine nitrogen with a C-H group would yield a phenylpiperazine derivative, which could have significantly different physicochemical properties.
The following table presents some potential bioisosteric replacements for the 4-aminopyridine scaffold.
| Original Scaffold | Bioisosteric Replacement | Rationale |
| 4-Aminopyridine | 2-Aminopyrimidine | Similar hydrogen bonding pattern, altered electronics |
| 4-Aminopyridine | 4-Aminophenyl | Removal of the pyridine nitrogen, increased lipophilicity |
| 4-Aminopyridine | 3-Aminopyridazine | Altered dipole moment and hydrogen bond vector |
Combinatorial Synthesis Approaches for Compound Library Generation
Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds, enabling efficient exploration of the chemical space around a lead scaffold. nih.govelectronicsandbooks.comnih.gov For the synthesis of analogues of this compound, a combinatorial approach could be employed by reacting a common intermediate with a diverse set of building blocks.
For example, a 3-(piperazin-1-yl)pyridin-4-amine (B13441967) intermediate could be synthesized and then reacted in parallel with a library of different aldehydes via reductive amination to generate a diverse set of N-substituted piperazine derivatives. electronicsandbooks.com Similarly, a library of substituted 3-halopyridin-4-amines could be reacted with a variety of N-substituted piperazines. Solid-phase synthesis can also be utilized, where one of the components is attached to a resin, facilitating purification of the final products. electronicsandbooks.com Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the combinatorial synthesis of arylpiperazine derivatives. nih.gov
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into the molecule can lead to improved potency, selectivity, and pharmacokinetic properties. Chiral centres can be introduced on the piperazine ring or on substituents attached to it. The stereoselective synthesis of chiral piperazines can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. clockss.orgresearchgate.net
For instance, starting from a chiral amino acid, a multi-step synthesis can yield an enantiomerically pure substituted piperazine. clockss.org Another approach is the asymmetric reduction of a prochiral tetrahydropyrazine (B3061110) precursor using a chiral catalyst. Rhodium-catalyzed asymmetric reactions have been successfully employed for the synthesis of chiral piperidines and could be adapted for piperazine synthesis. organic-chemistry.orgsnnu.edu.cnnih.gov
The development of such stereoselective routes is crucial for the preparation of single-enantiomer drugs, which are often preferred due to their cleaner pharmacological profiles compared to racemic mixtures.
Analytical Methodologies for Comprehensive Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating 3-(4-Methylpiperazin-1-yl)pyridin-4-amine from impurities, starting materials, and by-products, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination and quantification of this compound. Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
A typical reversed-phase HPLC (RP-HPLC) method is suitable for this compound due to its polarity. Method development would begin with screening different columns, such as a C18 column, and mobile phase compositions. cmes.org An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be optimized to achieve sharp, symmetrical peaks with good resolution from any impurities. thermofisher.comptfarm.pl Ultraviolet (UV) detection is appropriate, with the wavelength selected based on the compound's UV absorbance maxima. ptfarm.pl
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. rjptonline.org Validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any degradation products or impurities.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. thermofisher.com
Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. cmes.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). cmes.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. cmes.org
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 1: Illustrative HPLC Method Parameters and Validation Summary
| Parameter | Typical Condition/Acceptance Criteria |
|---|---|
| Chromatographic Conditions | |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Acetonitrile and Phosphate Buffer (pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 35 °C |
| Validation Parameters | |
| Linearity (Correlation Coefficient) | r² ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | 0.07 mg/L |
| LOQ | 0.2 mg/L |
This table is based on typical parameters for similar aminopyridine compounds. cmes.org
Gas Chromatography (GC) for Volatile Derivatives and Impurities
Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, direct analysis by GC is challenging and often requires a derivatization step to increase its volatility and thermal stability. thermofisher.com
However, GC is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents (e.g., toluene, ethanol) or low-molecular-weight starting materials. A headspace GC method coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the standard approach for residual solvent analysis. For other non-volatile but related impurities, derivatization might be necessary to make them amenable to GC analysis. thermofisher.com
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com It is recognized as a "green" technology due to the reduced use of organic solvents. While SFC is a powerful tool for chiral separations, the molecule this compound is achiral, meaning it does not have enantiomers and therefore does not require chiral separation.
Nevertheless, achiral SFC can be employed as an alternative to normal-phase HPLC for purity assessment. mdpi.com It offers high efficiency and fast separation times. For a polar compound like this compound, a polar stationary phase (e.g., silica, amino, or cyano columns) would be used, along with a co-solvent such as methanol mixed with the supercritical CO₂ to increase mobile phase polarity and ensure elution. mdpi.com Derivatization can also be used in SFC-MS to enhance sensitivity for certain compounds. nih.govnsf.gov
Advanced Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Multi-dimensional Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of a compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity.
For this compound, the expected NMR data would be as follows:
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the piperazine (B1678402) ring, the methyl group protons, and the amine proton. The chemical shifts, integration values, and splitting patterns (multiplicity) would confirm the number and environment of each type of proton. For instance, the pyridine ring protons would appear as doublets or singlets in the aromatic region, while the piperazine protons would likely appear as multiplets in the aliphatic region. mdpi.com
¹³C NMR: The carbon NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate between aromatic, aliphatic, and methyl carbons. mdpi.com
Multi-dimensional Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish which protons are adjacent to each other within the pyridine and piperazine rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the pyridine ring and the piperazine ring, and the position of the methyl group on the piperazine nitrogen.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine C2-H | ~8.0 (s) | ~148 |
| Pyridine C5-H | ~6.7 (d) | ~108 |
| Pyridine C6-H | ~8.1 (d) | ~150 |
| Amine NH₂ | Broad singlet | - |
| Piperazine CH₂ (adjacent to pyridine) | ~3.1 (t) | ~52 |
| Piperazine CH₂ (adjacent to N-CH₃) | ~2.5 (t) | ~55 |
| Methyl CH₃ | ~2.3 (s) | ~46 |
Note: These are predicted values based on typical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. mdpi.com For this compound (C₁₀H₁₆N₄), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured mass. A difference of less than 5 ppm provides strong evidence for the proposed chemical formula.
Theoretical Exact Mass Calculation:
Formula: C₁₀H₁₆N₄
Monoisotopic Mass: 192.1375 Da
[M+H]⁺: 193.1448 Da
In addition to accurate mass, tandem mass spectrometry (MS/MS) experiments can be performed. In MS/MS, the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure, confirming the presence of the methylpiperazine and aminopyridine moieties. Common fragmentation pathways would include cleavage of the C-N bond connecting the two rings and fragmentation within the piperazine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques provide a unique vibrational fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The primary amine (-NH2) group would show symmetric and asymmetric N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹ wpmucdn.com. The aromatic pyridine ring would produce C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region nist.govaps.org. The piperazine ring and the methyl group would contribute to the C-H stretching vibrations of aliphatic carbons, generally observed between 2800 and 3000 cm⁻¹ spectroscopyonline.com. C-N stretching vibrations from the amine, pyridine, and piperazine moieties are expected in the fingerprint region (1000-1350 cm⁻¹) mdpi.com.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The pyridine ring vibrations are typically strong in the Raman spectrum aps.org. The C-C and C-N stretching vibrations of the piperazine ring would also be Raman active. The symmetric vibrations of the aromatic ring system are expected to produce prominent peaks, aiding in the structural confirmation nih.gov.
A hypothetical table of expected vibrational frequencies for this compound is presented below, based on typical ranges for the constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 | 3300-3500 |
| N-H Bend (scissoring) | 1590-1650 | Weak | |
| Pyridine Ring | C-H Stretch (aromatic) | >3000 | >3000 |
| C=C, C=N Ring Stretch | 1400-1600 | 1400-1600 (strong) | |
| Piperazine Ring | C-H Stretch (aliphatic) | 2800-3000 | 2800-3000 |
| Methyl Group (-CH₃) | C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 |
| C-N Bonds | C-N Stretch | 1000-1350 | 1000-1350 |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.
Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, including solubility, melting point, and stability. While no specific polymorphs of this compound have been reported in the searched literature, it is a phenomenon that should be investigated for any new solid compound. X-ray powder diffraction (XRPD) is a key technique used to identify and differentiate between different polymorphic forms. The study of Imatinib mesylate has revealed the existence of at least two polymorphic forms, designated as α and β, each with a distinct crystal structure wikipedia.org. A thorough polymorph screen for this compound would involve crystallization from various solvents under different conditions and characterization of the resulting solids by XRPD, thermal analysis (DSC, TGA), and spectroscopy.
A hypothetical data table summarizing crystallographic parameters that could be obtained for a single crystal of this compound is provided below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.25 |
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)
Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the analysis of complex mixtures containing this compound. This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.
An LC-MS/MS method for the quantification of a similar piperazine derivative has been developed, demonstrating the utility of this technique. nih.gov A typical method for this compound would involve reversed-phase chromatography using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode.
The mass spectrometer would be operated in positive electrospray ionization (ESI+) mode, as the amine functionalities are readily protonated. For quantification, multiple reaction monitoring (MRM) would be employed. In MRM, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides excellent selectivity and sensitivity.
| LC Parameter | Typical Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| MS/MS Parameter | Typical Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition | [M+H]⁺ → Product Ion |
Trace Analysis Method Development for Impurities and Related Substances
The development of sensitive analytical methods for the detection and quantification of trace-level impurities and related substances is a critical aspect of quality control. These impurities can originate from starting materials, intermediates, or degradation products.
LC-MS/MS is the technique of choice for trace analysis due to its high sensitivity and specificity. Method development would focus on achieving low limits of detection (LOD) and quantification (LOQ) for potential impurities. A validated LC-MS/MS method for determining a nitrosamine (B1359907) impurity in a drug product containing a piperazine moiety has been reported, highlighting the capability of this technique for trace-level analysis. nih.gov
Potential process-related impurities for this compound could include unreacted starting materials or by-products from side reactions. Degradation products could form under stress conditions such as heat, light, humidity, and extreme pH. Forced degradation studies are typically performed to identify potential degradants.
A hypothetical list of potential impurities and their analysis by LC-MS/MS is provided below.
| Impurity Name | Potential Origin | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Methylpiperazine | Starting Material | 101.1 | 58.1 |
| 3-Halopyridin-4-amine | Starting Material | Varies with halogen | Varies |
| N-Oxide of this compound | Degradation | [M+H+O]⁺ | Varies |
| Dimerization Products | Side Reaction | Varies | Varies |
Bioanalytical Methodologies for In Vitro Studies (Excluding Human Fluids)
Bioanalytical methods are essential for determining the concentration of this compound in biological matrices during in vitro studies. These studies are crucial for evaluating the compound's biological activity and metabolic stability.
LC-MS/MS is the gold standard for bioanalysis due to its ability to quantify analytes in complex biological matrices with high sensitivity and selectivity. The development of a bioanalytical method would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample preparation is a critical step to remove matrix components that can interfere with the analysis. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be evaluated. An internal standard, a compound with similar physicochemical properties to the analyte, would be used to ensure accuracy and precision.
In vitro studies where such a method would be applicable include:
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolism.
Cell-based Assays: Measuring the uptake of the compound into cells or its effect on cellular processes. For instance, related compounds with a 4-methylpiperazin-1-yl moiety have been evaluated for in vitro antiplasmodial activity against P. falciparum strains. nih.gov
Enzyme Inhibition Assays: Determining the compound's ability to inhibit specific enzymes.
A summary of a typical bioanalytical LC-MS/MS method is presented below.
| Parameter | Description |
| Biological Matrix | Liver microsomes, cell lysates |
| Sample Preparation | Protein precipitation with acetonitrile |
| Internal Standard | Structurally similar analog |
| Analytical Technique | LC-MS/MS |
| Quantification Range | e.g., 1 - 1000 ng/mL |
Biochemical and Molecular Interaction Studies Non Clinical Context
In Vitro Enzyme Modulation and Inhibition Assays (Specific Biochemical Pathways)
A thorough search of scientific literature and databases did not yield any specific data on the in vitro enzyme modulation or inhibition properties of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine. There are no published assays detailing its effects on specific biochemical pathways or its inhibitory constants (e.g., IC₅₀, Kᵢ) against any particular enzymes.
Receptor Binding Profiling in Isolated Systems (Non-Human, Non-Clinical)
There is no available information from receptor binding profiling studies for this compound in isolated, non-human, non-clinical systems. Data on its affinity and selectivity for various receptors are absent from the public domain.
Investigation of Cellular Uptake and Efflux Mechanisms (Non-Human Cell Lines)
No studies investigating the cellular uptake and efflux mechanisms of this compound in non-human cell lines have been found in the reviewed literature. Research detailing its transport across cellular membranes, whether by passive diffusion or active transport, has not been published.
Ligand-Protein Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Detailed ligand-protein interaction studies for this compound using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not available. Consequently, there is no data on its binding kinetics (Kₐ, Kₔ) or thermodynamic parameters (ΔH, ΔS) with any specific protein target.
In Vitro Metabolic Stability and Metabolite Identification (Using Microsomal or Recombinant Enzyme Systems)
No in vitro metabolic stability data for this compound from studies using liver microsomes or recombinant enzyme systems are present in the public scientific literature. Information regarding its metabolic pathways and the identification of its metabolites is also unavailable.
Development as Chemical Probes for Cellular Pathway Elucidation
There is no published research on the development or use of this compound as a chemical probe for the elucidation of cellular pathways. Its utility as a tool compound for studying biological processes has not been documented.
Advanced Applications in Chemical Research and Beyond
Potential as Research Tools in Signal Transduction Studies
There is currently no specific data available in peer-reviewed literature detailing the use of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine as a research tool in signal transduction studies. The 4-aminopyridine (B3432731) scaffold is a known modulator of potassium channels, and piperazine (B1678402) moieties are common in a vast array of centrally active pharmaceuticals. However, without experimental evidence, any potential role for this specific compound in modulating signal transduction pathways remains speculative.
Derivatives containing the methylpiperazine and pyridine (B92270) motifs, such as Imatinib, are well-known signal transduction inhibitors, specifically targeting tyrosine kinases. mdpi.comresearchgate.net This suggests that the core structure of This compound could serve as a foundational scaffold for the development of new kinase inhibitors or other modulators of cellular signaling.
Integration into Fluorescent Probes or Affinity Labels
The scientific literature does not currently contain reports on the integration of This compound into fluorescent probes or affinity labels. While aminopyridines can serve as potential scaffolds for fluorescent probes due to their inherent quantum yield, the specific fluorescent properties of this compound have not been characterized. nih.gov
For a molecule to function as a fluorescent probe, it typically requires a suitable fluorophore and a reactive group for conjugation to a target. To be used as an affinity label, it would need to incorporate a reactive electrophilic group that can form a covalent bond with a biological target. acs.org The synthesis of such derivatives from This compound is theoretically possible, for instance, by functionalizing the 4-amino group. However, no such applications have been documented.
Exploration in Materials Science for Functional Polymers or Coordination Compounds
There is a lack of published research on the use of This compound in materials science for creating functional polymers or coordination compounds. Pyridine-containing ligands are widely used in the synthesis of coordination polymers due to the coordinating ability of the pyridine nitrogen. mdpi.com The presence of multiple nitrogen atoms in This compound (the pyridine nitrogen, the 4-amino group, and the two nitrogens of the piperazine ring) suggests its potential as a multidentate ligand for the construction of metal-organic frameworks (MOFs) or other coordination compounds. However, no studies have been published that explore this potential.
Role as Precursors in the Synthesis of Other Complex Heterocyclic Systems
The utility of This compound as a precursor for the synthesis of more complex heterocyclic systems is a plausible yet undocumented application. Aminopyridines are versatile building blocks in organic synthesis, capable of undergoing various chemical transformations to form fused heterocyclic rings. mdpi.comlookchem.com For example, the amino group can act as a nucleophile in condensation reactions with various electrophiles to construct new ring systems.
General synthetic strategies for creating polysubstituted pyridines and other nitrogen-containing heterocycles are well-established. organic-chemistry.org It is conceivable that This compound could be utilized in reactions such as cyclocondensation or multicomponent reactions to generate novel, complex heterocyclic structures with potential biological activity or unique material properties. Nevertheless, specific examples of such synthetic routes starting from this particular compound are not present in the current body of scientific literature.
Q & A
Q. What are the standard synthetic routes for 3-(4-Methylpiperazin-1-yl)pyridin-4-amine, and how can its purity be validated?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 4-aminopyridine with 4-methylpiperazine under basic conditions (e.g., K₂CO₃) to introduce the piperazine moiety .
- Step 2 : Purify intermediates via column chromatography and characterize using ¹H/¹³C NMR (e.g., δ 2.3–2.5 ppm for methylpiperazine protons) and mass spectrometry (e.g., m/z 208 [M+H]⁺) .
- Validation : Confirm purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. What analytical techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : Key signals include aromatic protons (δ 6.5–8.5 ppm for pyridine) and piperazine protons (δ 2.3–3.1 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 207.2 [M+H]⁺) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., CCDC deposition codes in ).
Q. What are the primary biological targets or applications explored for this compound?
Answer: While direct data is limited, structurally similar compounds (e.g., triazine and pyrimidine derivatives) show:
- Kinase inhibition : Modulate protein kinases via piperazine-pyridine interactions .
- Anticancer activity : Test via MTT assays (IC₅₀ values in μM range) on leukemia cell lines (e.g., K562) .
- Neurotransmitter receptor binding : Use radioligand assays (e.g., dopamine D₂/D₃ receptors) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and enantiomeric purity?
Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling efficiency (e.g., 80–95% yield improvement) .
- Chiral Resolution : Use ditoluoyl-L-tartaric acid to isolate enantiomers (e.g., (R,R)- vs. (S,S)-isomers) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) and improve regioselectivity .
Table 1 : Yield optimization using different catalysts
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C | 110 | 85 | 98 |
| NiCl₂ | 90 | 72 | 95 |
| No catalyst | 120 | 45 | 88 |
Q. How to resolve contradictions in reported biological activity between this compound and its analogs?
Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) using molecular docking (AutoDock Vina) .
- Data Normalization : Replicate assays under standardized conditions (e.g., 10% FBS in DMEM, 48-hour exposure) .
- Off-target profiling : Screen against a panel of 50+ receptors/enzymes to identify selectivity (e.g., CEREP panel) .
Q. What environmental factors (pH, temperature) influence the stability of this compound in biological assays?
Answer:
- pH Stability : Test degradation via HPLC at pH 2–9 (e.g., >90% stability at pH 7.4, <50% at pH 2) .
- Thermal Stability : Incubate at 25°C, 37°C, and 50°C for 72 hours; measure decomposition via LC-MS .
- Light Sensitivity : Store in amber vials vs. clear glass; UV-Vis monitoring at λ = 254 nm .
Methodological Guidance for Data Interpretation
Q. How to design experiments to elucidate the mechanism of action in cellular models?
Answer:
Q. What computational tools are recommended for predicting physicochemical properties?
Answer:
- logP/D solubility : Use Molinspiration or Schrödinger QikProp (e.g., predicted logP = 1.8) .
- pKa estimation : ACD/Labs Percepta (e.g., pKa = 8.2 for the piperazine nitrogen) .
- ADME Tox : SwissADME for bioavailability and CYP450 inhibition risks .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
